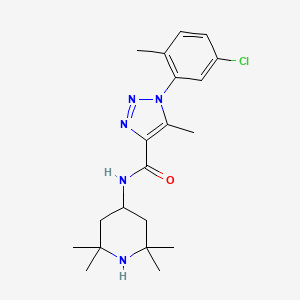

![molecular formula C14H22FN3 B5129675 N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)

N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine, commonly known as Flibanserin, is a drug that has been subject to extensive scientific research due to its potential therapeutic applications. Flibanserin was initially developed as an antidepressant, but its use was later expanded to treat hypoactive sexual desire disorder (HSDD) in women.

Mechanism of Action

Flibanserin acts as a serotonin receptor agonist and antagonist, targeting the 5-HT1A and 5-HT2A receptors. By stimulating the 5-HT1A receptors and blocking the 5-HT2A receptors, Flibanserin increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal.

Biochemical and Physiological Effects:

Flibanserin has been shown to increase sexual desire and arousal in women with N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine. It has also been found to improve sexual functioning and satisfaction. Flibanserin has been shown to have a moderate effect size, with a number needed to treat (NNT) of 7.5.

Advantages and Limitations for Lab Experiments

One of the advantages of Flibanserin in lab experiments is its specificity for the 5-HT1A and 5-HT2A receptors, which allows for targeted research. However, Flibanserin has a complex mechanism of action, which can make it difficult to isolate the effects of the drug. Additionally, the use of Flibanserin in lab experiments is limited by its potential side effects and the need for careful dosing.

Future Directions

Future research on Flibanserin could focus on its potential therapeutic applications in other conditions, such as depression and anxiety. Additionally, further research could investigate the long-term effects of Flibanserin on sexual functioning and satisfaction. Finally, research could explore the use of Flibanserin in combination with other drugs or therapies to enhance its effects.

In conclusion, Flibanserin is a drug that has been subject to extensive scientific research due to its potential therapeutic applications in treating N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in women. Its mechanism of action involves targeting the 5-HT1A and 5-HT2A receptors, which increases the levels of dopamine and norepinephrine in the brain. While Flibanserin has shown promise in lab experiments, further research is needed to fully understand its effects and potential therapeutic applications.

Synthesis Methods

Flibanserin is synthesized through a multi-step process that involves the reaction of 4-fluoro-2-nitrophenol with 2-bromo-1-(4-methylpiperazin-1-yl)ethanone, followed by reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with ammonium acetate.

Scientific Research Applications

Flibanserin has been extensively studied for its potential therapeutic applications in treating N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in women. This compound is a condition characterized by a persistent or recurrent lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin works by increasing the level of neurotransmitters such as dopamine and norepinephrine in the brain, which are involved in sexual desire and arousal.

properties

IUPAC Name |

N-[1-(4-fluorophenyl)propan-2-yl]-4-methylpiperazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN3/c1-12(11-13-3-5-14(15)6-4-13)16-18-9-7-17(2)8-10-18/h3-6,12,16H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGVHUTXVYDRTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)NN2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

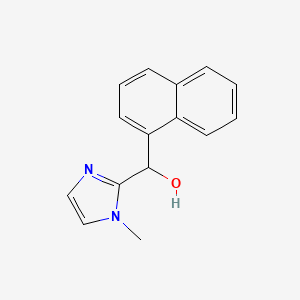

![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5129606.png)

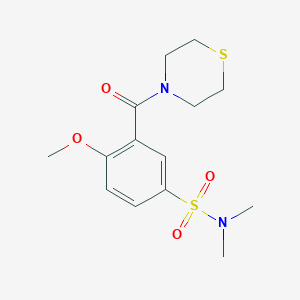

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)

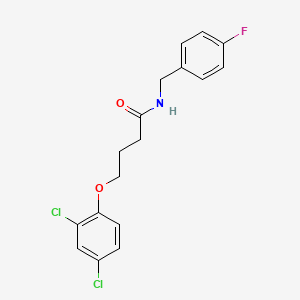

![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)

![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)

![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)

![8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5129658.png)

![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)

![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)

![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)

![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)